5-(2-Methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine hydrochloride
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Overview
Description
5-(2-Methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine hydrochloride is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core substituted with a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and pyridine derivatives.
Cyclization: The key step involves the cyclization of these starting materials to form the pyrrolo[2,3-c]pyridine core. This can be achieved through various cyclization reactions, including the Pictet-Spengler reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:
Catalyst Selection: Choosing an efficient catalyst for the cyclization and substitution steps.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize the efficiency of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the methoxy group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
5-(2-Methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its biological activity and mechanism of action.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar core structure and have been studied for their antiproliferative activity.
Pyrano[2,3-c]pyridine Derivatives: These compounds also feature a fused pyridine ring and exhibit various biological activities.
Uniqueness
5-(2-Methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine hydrochloride is unique due to its specific substitution pattern and potential therapeutic applications. Its methoxyphenyl group and pyrrolo[2,3-c]pyridine core confer distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
5-(2-methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O.ClH/c1-17-14-5-3-2-4-11(14)12-8-10-6-7-15-13(10)9-16-12;/h2-9,15H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLIVQLITMDZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C3C(=C2)C=CN3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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